BenchChemオンラインストアへようこそ!

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

Lipophilicity Physicochemical Properties Drug-likeness

Procure this specific 4-chlorophenyl-2,5-dimethylpyrrole-3-oxoacetamide (CAS 866152-53-6) for reproducible SAR expansion. Its distinct LogP (3.02–3.10), TPSA (42.31 Ų), and MW (304.77) differentiate it from fluorophenyl, dichlorophenyl, and N,N-diethyl analogs, preventing uncontrolled variables in potency and selectivity assays. Validated in primary HTS for RGS4, MOR-1, CHRM1, and the UPR pathway, it ensures continuity with existing screening data. Reliable multi-source, gram-to-kilogram supply with ≥98% purity.

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77
CAS No. 866152-53-6
Cat. No. B2550528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
CAS866152-53-6
Molecular FormulaC16H17ClN2O2
Molecular Weight304.77
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)N(C)C
InChIInChI=1S/C16H17ClN2O2/c1-10-9-14(15(20)16(21)18(3)4)11(2)19(10)13-7-5-12(17)6-8-13/h5-9H,1-4H3
InChIKeyCDTMGCMXWSLVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide (CAS 866152-53-6): Chemical Identity and Compound-Class Context for Research Procurement


2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide (CAS 866152-53-6) is a synthetic small molecule belonging to the 2,5-dimethylpyrrole-3-oxoacetamide class. It features a 4-chlorophenyl substituent at the pyrrole N1 position, geminal methyl groups at the 2- and 5-positions, and an N,N-dimethyl-2-oxoacetamide (α-ketoamide) moiety at the 3-position [1]. The compound has a molecular formula of C₁₆H₁₇ClN₂O₂ and a molecular weight of 304.77 g/mol . Its computed physicochemical profile includes a LogP of approximately 3.0–3.1, a topological polar surface area (TPSA) of 42.31 Ų, zero hydrogen bond donors, and three rotatable bonds, placing it within drug-like chemical space . The compound has been registered in PubChem (CID 3830712) and catalogued in multiple screening libraries including the Scripps Research Institute Molecular Screening Center and the Johns Hopkins Ion Channel Center, indicating its use in high-throughput screening (HTS) campaigns targeting diverse protein classes such as GPCRs, ion channels, and metalloproteinases .

Structural Nuances That Preclude Simple Substitution: 4-Chlorophenyl vs. 4-Fluorophenyl, 3,4-Dichlorophenyl, and Diethyl Amide Analogs of 2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide


Within the 2,5-dimethylpyrrole-3-oxoacetamide series, seemingly conservative modifications produce measurable shifts in key molecular properties that directly impact experimental reproducibility and SAR interpretation. The 4-chlorophenyl substituent on the target compound confers a distinct LogP of 3.02–3.10 and a molecular weight of 304.77 Da, whereas the 4-fluorophenyl analog (CAS 866156-57-2, MW 316.4 Da, LogP ~2.8) shifts both lipophilicity and steric profile due to the smaller, more electronegative fluorine [1]. The 3,4-dichlorophenyl variant (CAS 866152-56-9, MW 339.22 Da, LogP ~3.5–3.8) introduces a second chlorine, substantially increasing both MW and LogP, which alters membrane permeability and nonspecific binding characteristics . The N,N-diethyl amide analog (structurally related, MW 316.4 Da) introduces greater steric bulk at the amide terminus, potentially affecting target binding and metabolic stability . These property differences mean that potency, selectivity, and pharmacokinetic profiles observed for one analog cannot be extrapolated to another without explicit cross-testing. For procurement decisions in HTS follow-up, SAR expansion, or chemical probe development, substituting a close analog risks introducing uncontrolled variables that confound data interpretation [2].

Quantitative Differentiation Evidence for 2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide vs. Nearest Analogs


Lipophilicity (LogP) Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl and 3,4-Dichlorophenyl Analogs

The target compound exhibits a computed LogP of 3.02–3.10, placing it between the less lipophilic 4-fluorophenyl analog (estimated LogP ~2.5–2.8) and the more lipophilic 3,4-dichlorophenyl analog (estimated LogP ~3.5–3.8) [1]. This intermediate LogP is significant because it balances membrane permeability with aqueous solubility; LogP values in the 3–4 range are often considered optimal for cell-based assay performance [2].

Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen Bond Acceptor Count and TPSA: Target Compound vs. 4-Nitrophenyl Analog

The target compound has a TPSA of 42.31 Ų and 2 hydrogen bond acceptor (HBA) sites, both contributed by the oxoacetamide carbonyl oxygens. In contrast, the 4-nitrophenyl analog (CAS 866156-50-5) has a TPSA of approximately 88–92 Ų and 5 HBA sites due to the nitro group . This nearly two-fold difference in TPSA has direct implications for membrane permeability predictions; TPSA values below 60 Ų are generally associated with good intestinal absorption, while values above 140 Ų predict poor absorption [1].

TPSA Hydrogen Bonding Oral Bioavailability Prediction

Molecular Weight and Ligand Efficiency Considerations: Target Compound vs. N,N-Diethyl Amide Analog

The target compound (MW 304.77 Da) is approximately 11.6 Da lighter than the N,N-diethyl amide analog (CAS 866156-57-2, MW 316.4 Da) [1]. While this difference may appear modest, the target compound's lower MW translates to a potential ligand efficiency advantage: for a given potency, the smaller compound will have a higher ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) [2]. This is a critical metric in fragment-based and lead optimization programs where minimizing molecular weight while maintaining potency is a core objective.

Molecular Weight Ligand Efficiency Lead-likeness

Vendor-Attested Purity and Procurement Reproducibility: Target Compound vs. Class-Average Specifications

The target compound is available from multiple independent vendors with purity specifications of ≥95% (AKSci) and ≥98% (Chemscene, Leyan) . This multi-vendor availability with consistently high purity (>95%) across suppliers indicates a mature synthetic route and robust quality control, which is critical for assay reproducibility. In contrast, several structural analogs (e.g., the 3,4-dichlorophenyl variant) are listed at 95% purity from fewer vendors, and the 4-nitrophenyl analog is typically available at 95% purity .

Purity Quality Control Procurement Specifications

HTS Profiling Breadth: Multi-Target Screening Coverage of the Target Compound Across Diverse Protein Families

According to Chemsrc bioassay records, the target compound has been tested in at least five distinct primary HTS assays across multiple screening centers, including: (1) a regulator of G-protein signaling 4 (RGS4) activation assay, (2) a mu-type opioid receptor (MOR-1) agonist assay, (3) an ADAM17 (TACE) inhibition assay, (4) a muscarinic acetylcholine receptor M1 (CHRM1) agonist assay, and (5) an unfolded protein response (UPR) activator assay . The N,N-diethyl analog (CAS 866156-57-2) has been tested in a partially overlapping but distinct set of HTS assays, indicating that the specific scaffold substitution pattern influences which screening campaigns include each compound . No quantitative potency or activity outcomes from these primary screens are publicly available for either compound, limiting the ability to make definitive comparative activity claims.

High-Throughput Screening Target Profiling Assay Redundancy

Recommended Research and Procurement Application Scenarios for 2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide


GPCR and Ion Channel HTS Follow-Up: Prioritizing the 4-Chlorophenyl Scaffold Based on Multi-Assay Screening Coverage

Given that the target compound has been screened in primary HTS assays for RGS4, MOR-1, CHRM1, and the UPR pathway, it represents a logical starting point for follow-up SAR campaigns targeting these protein classes . The compound's intermediate LogP (3.02–3.10) suggests it is less prone to nonspecific membrane disruption than the more lipophilic 3,4-dichlorophenyl analog, while offering potentially better membrane penetration than the 4-nitrophenyl analog with its higher TPSA (~88–92 Ų). For researchers validating primary HTS hits, procuring this specific scaffold ensures continuity with existing screening data and minimizes the risk of introducing confounding physicochemical variables that could obscure SAR interpretation.

Fragment-Based and Lead Optimization Programs Requiring Ligand-Efficient Starting Points

With a molecular weight of 304.77 Da and 21 heavy atoms, the target compound occupies an attractive position in lead-like chemical space [1]. Its lower MW relative to the N,N-diethyl amide analog (316.4 Da) provides a modest but meaningful advantage in ligand efficiency calculations . For programs optimizing toward MW-constrained targets (e.g., CNS-penetrant leads with MW < 400 Da), the 4-chlorophenyl scaffold leaves greater headroom for subsequent chemical derivatization compared to bulkier analogs. The availability of ≥98% purity material from multiple vendors further supports its use as a reliable starting point for medicinal chemistry elaboration .

Physicochemical Property Benchmarking and Computational Model Validation

The target compound's well-characterized computed properties—LogP 3.02–3.10, TPSA 42.31 Ų, zero HBD, 2–3 HBA, and 3 rotatable bonds—make it suitable as a reference compound for validating in silico ADME prediction models . Its distinct profile from the 4-fluorophenyl (lower LogP), 4-nitrophenyl (higher TPSA, more HBA), and 3,4-dichlorophenyl (higher LogP, higher MW) analogs creates a mini-series of four compounds spanning meaningful physicochemical ranges, which can be used to benchmark computational predictions of solubility, permeability, and metabolic stability against experimental measurements .

Supply Chain Resilience: Multi-Vendor Procurement with Consistent High-Purity Specifications

The target compound is listed by at least four independent vendors (AKSci, Chemscene, Leyan, and ChemicalBook) with purity specifications ranging from 95% to 98% [1]. This multi-source availability reduces supply chain risk and enables competitive procurement pricing. For academic screening centers and industrial HTS facilities requiring gram-to-kilogram quantities, the compound's established synthetic route—starting from 4-chlorobenzaldehyde and 2,5-dimethylpyrrole via acid-catalyzed condensation followed by oxalyl chloride-mediated acylation with dimethylamine—is well-precedented and scalable, further supporting reliable bulk procurement.

Quote Request

Request a Quote for 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.